molecular formula C10H11NO2 B2968042 (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate CAS No. 745783-83-9

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate

Cat. No. B2968042
CAS RN: 745783-83-9
M. Wt: 177.203
InChI Key: WTNKKJUXEYSETC-QMMMGPOBSA-N
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Description

Phenyl isocyanate is an organic compound with the formula C6H5NCO . It’s a colorless liquid that’s used as a building block in organic synthesis . 4-Methoxyphenylacetic acid, a related compound, is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent .


Synthesis Analysis

Phenyl isocyanate can be prepared by treating aniline with phosgene . For 4-methoxyphenylacetic acid, it’s used as an intermediate for pharmaceuticals and other organic synthesis .


Molecular Structure Analysis

The molecular structure of phenyl isocyanate is represented by the linear formula C6H5NCO . For 4-methoxyphenylacetic acid, the molecular structure is represented by the formula C9H10O3 .


Chemical Reactions Analysis

Phenyl isocyanate can undergo addition reaction with primary nitroparaffins in the presence of a tertiary alkyl amine catalyst to form sym-disubstituted urea and furoxane .


Physical And Chemical Properties Analysis

Phenyl isocyanate is a liquid with a refractive index of 1.535, a boiling point of 162-163 °C, a melting point of -30 °C, and a density of 1.096 g/mL at 25 °C .

Scientific Research Applications

Antimitotic Agents and Biological Systems

(S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate plays a crucial role in the synthesis of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate. These isomers have been found active in several biological systems, with the S-isomer showing more potency than the R-isomer. This distinction mirrors the observed difference in activity between the S- and R-isomers of the compound, emphasizing the significance of stereochemistry in biological applications (Temple & Rener, 1992).

Heterocyclic Compound Synthesis

The compound has been utilized in the synthesis of heterocyclic compounds, such as the reaction with ethoxyacetylene to yield 4-ethoxy-7,8-methylenedioxy-2-quinolone. This pathway highlights its utility in generating structurally complex and biologically significant molecules (Weinstein & Hylton, 1964).

Renewable Thermosetting Resins and Thermoplastics

Innovative research has explored the synthesis of cyanate ester resins and polycarbonate thermoplastics from vanillin, where derivatives of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate served as intermediates. These materials demonstrate the potential of this compound in developing environmentally friendly and sustainable polymers with high thermal stability and desirable mechanical properties (Harvey et al., 2015).

Analytical Chemistry and Surfactant Analysis

The derivative has been applied in the separation of nonionic surfactants by capillary electrophoresis and high-performance liquid chromatography, illustrating its role in analytical chemistry for product control and quality assessment (Heinig, Vogt, & Werner, 1998).

Polymer Science

Research into optically active poly(phenyl isocyanate)s bearing an ((S)-(α-Methylbenzyl)carbamoyl) group showcases the application of (S)-(-)-1-(4-Methoxyphenyl)ethyl isocyanate in synthesizing novel polymers. These polymers exhibit significant optical activity and helical conformation, which are critical for advanced material science applications (Maeda & Okamoto, 1998).

Safety and Hazards

Phenyl isocyanate is classified as a dangerous substance. It has hazard statements including H226 - H302 - H314 - H317 - H330 - H334 - H335 - H410 .

Mechanism of Action

properties

IUPAC Name

1-[(1S)-1-isocyanatoethyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(11-7-12)9-3-5-10(13-2)6-4-9/h3-6,8H,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNKKJUXEYSETC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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